Bienvenue dans la boutique en ligne BenchChem!

(4-amino-5-bromopyrimidin-2-yl)(imino)methyl-lambda6-sulfanone

Medicinal Chemistry Physicochemical Properties Hydrogen Bonding

Procure this 4-amino-5-bromopyrimidine-2-sulfoximine to access a stereogenic S(VI) pharmacophore with 2 HBDs, enhanced aqueous solubility, and distinct metabolic stability versus achiral sulfones. The 5-bromo handle enables Pd-catalyzed diversification; the sulfoximine N–H provides an extra H-bond vector for fragment-based drug discovery. Enantiopure options allow IP-differentiating kinase inhibitor SAR. MW 251.11, XLogP 1.4, TPSA 101 Ų—an ideal fragment-like building block for CDK, VEGFR, and ATR programs.

Molecular Formula C5H7BrN4OS
Molecular Weight 251.11 g/mol
CAS No. 2225141-48-8
Cat. No. B6603036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-amino-5-bromopyrimidin-2-yl)(imino)methyl-lambda6-sulfanone
CAS2225141-48-8
Molecular FormulaC5H7BrN4OS
Molecular Weight251.11 g/mol
Structural Identifiers
SMILESCS(=N)(=O)C1=NC=C(C(=N1)N)Br
InChIInChI=1S/C5H7BrN4OS/c1-12(8,11)5-9-2-3(6)4(7)10-5/h2,8H,1H3,(H2,7,9,10)
InChIKeyWQAYRLQVXQLHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Amino-5-bromopyrimidin-2-yl)(imino)methyl-lambda6-sulfanone (CAS 2225141-48-8): Structural Baseline for Scientific Procurement


(4-Amino-5-bromopyrimidin-2-yl)(imino)methyl-lambda6-sulfanone (IUPAC: 5-bromo-2-(methylsulfonimidoyl)pyrimidin-4-amine, molecular formula C5H7BrN4OS, MW 251.11 g/mol) is a heterocyclic building block belonging to the pyrimidine sulfoximine class [1]. The molecule features a 4-amino-5-bromopyrimidine core with a lambda6-sulfanone (sulfonimidoyl) group at the 2-position, making it a member of the expanding family of S(VI) pharmacophores increasingly utilized in medicinal chemistry for their unique physicochemical and stereoelectronic properties [2]. The compound is commercially available in research-grade purity (≥95%) .

Why Generic Substitution of (4-Amino-5-bromopyrimidin-2-yl)(imino)methyl-lambda6-sulfanone with Simple Sulfone or Sulfoxide Analogs Fails


The sulfonimidoyl (lambda6-sulfanone) group at the 2-position of this pyrimidine building block is not interchangeable with its sulfone (S(=O)2) or sulfoxide (S(=O)) counterparts [1]. Matched molecular pair analyses have demonstrated that sulfoximines consistently exhibit higher polarity (≥0.5–1.0 log unit lower LogD), enhanced aqueous solubility, and distinct metabolic stability profiles compared to analogous sulfones [1]. Critically, the sulfoximine sulfur is a stereogenic center, enabling the procurement of enantioenriched or enantiopure material—a dimension of structural diversity entirely absent in achiral sulfones [1]. The additional N–H vector at the sulfoximine serves as a hydrogen-bond donor (HBD), augmenting the compound's HBD count to 2 versus 1 for the corresponding sulfone analog (5-bromo-2-(methylsulfonyl)pyrimidin-4-amine) and 1–2 for sulfoxide variants [2]. These differences fundamentally alter target engagement, solubility, permeability, and pharmacokinetic profiles, precluding simple generic substitution [1].

Quantitative Differentiation Evidence: (4-Amino-5-bromopyrimidin-2-yl)(imino)methyl-lambda6-sulfanone vs. Closest Analogs


Hydrogen-Bond Donor Capacity Enrichment: Sulfoximine N–H vs. Sulfone and Sulfoxide Comparators

The target compound possesses two hydrogen-bond donor (HBD) atoms—the 4-amino group and the sulfonimidoyl N–H—whereas its direct sulfone analog, 5-bromo-2-(methylsulfonyl)pyrimidin-4-amine (CAS 1379324-53-4), contains only one HBD (the 4-amino group) [1]. This additional HBD capacity is a hallmark of the sulfoximine class and has been shown in matched molecular pair studies to modulate target binding thermodynamics and solubility without concomitant increase in molecular weight [2]. The sulfoxide analog 5-bromo-2-(methylsulfinyl)pyrimidine (CAS 79685-17-9) lacks both the N–H and the second oxygen, resulting in 0 HBDs .

Medicinal Chemistry Physicochemical Properties Hydrogen Bonding

Sulfur Stereogenicity as a Unique Dimension of Structural Diversity Unavailable in Sulfone Analogs

The sulfur atom in the sulfonimidoyl group of the target compound is a stereogenic center, yielding a racemic mixture that can, in principle, be resolved into enantiopure (R)- and (S)-sulfoximine stereoisomers [1]. By contrast, the sulfone analog 5-bromo-2-(methylsulfonyl)pyrimidin-4-amine possesses an achiral S(VI) center with tetrahedral geometry but two identical oxygen ligands, rendering it configurationally inactive [2]. This stereogenicity enables exploration of chirality-dependent pharmacological effects and intellectual property differentiation via enantiomer-specific patent claims [3].

Chirality Stereochemistry Drug Design

Enhanced Topological Polar Surface Area and Predicted Solubility Profile vs. Sulfone Comparator

The target compound exhibits a topological polar surface area (TPSA) of 101 Ų, computed from its molecular structure [1]. While TPSA data for the exact sulfone comparator are not available from a single curated source, the sulfoximine class has been shown to systematically increase TPSA by approximately 5–15 Ų relative to corresponding sulfones due to the replacement of a sulfonyl oxygen with an N–H group [2]. This TPSA elevation, combined with the reduced LogP of sulfoximines (class-average ΔLogD ≈ −0.5 to −1.0 relative to sulfones), translates into predictably higher aqueous solubility [2]. The predicted XLogP3-AA of the target compound is 1.4 [1].

Physicochemical Profiling Solubility Permeability

Bromo Substituent as a Versatile Cross-Coupling Handle for Diversification: No Equivalent in Non-Halogenated Analogs

The 5-bromo substituent on the pyrimidine ring provides a robust chemical handle for Pd-catalyzed cross-coupling reactions—including Suzuki, Sonogashira, Buchwald-Hartwig, and Negishi couplings—enabling systematic C–C and C–N bond formation at this position . This is a critical differentiator from the non-brominated analog 2-(methylsulfonimidoyl)pyrimidin-4-amine, which lacks this synthetic entry point [1]. Furthermore, the 4-amino group is orthogonal to the bromo substituent, allowing sequential or orthogonal functionalization strategies that are not possible with alternative halogen substitution patterns (e.g., 2-chloro-5-unsubstituted analogs) [2].

Synthetic Chemistry Cross-Coupling Library Synthesis

Commercial Purity Benchmarking: ≥95% Purity with Pre-qualified Research-Grade Supply

The target compound is commercially available from Chemenu (Catalog No. CM449098) at a purity specification of ≥95%, with an MDL number (MFCD31690204) that enables traceable procurement across multiple supplier channels . While the sulfone analog 5-bromo-2-(methylsulfonyl)pyrimidin-4-amine (CAS 1379324-53-4) is also commercially available from multiple vendors, its purity specifications vary (typically 95–97%), and the sulfoximine compound benefits from a more focused supplier base with documented batch-to-batch consistency . Predicted physicochemical properties—boiling point 424.8±48.0 °C and density 2.05±0.1 g/cm³—provide additional quality benchmarks for incoming material verification .

Quality Control Procurement Analytical Chemistry

Metabolic Stability Advantage of Sulfoximine Scaffolds: Class-Level Evidence from Matched Molecular Pair Studies

In a systematic matched molecular pair analysis conducted across Boehringer Ingelheim's drug discovery portfolio, sulfoximine-containing compounds demonstrated equivalent or superior metabolic stability in human and rat liver microsome assays compared to their sulfone-matched pairs [1]. While this data is at the class level and not specific to the target bromopyrimidine sulfoximine, the structural conservation of the sulfonimidoyl group strongly supports the extrapolation that this building block can confer similar metabolic advantages in derived lead compounds. No metabolic instability liabilities intrinsic to the sulfoximine functional group were observed across the dataset [1].

Metabolic Stability Drug Metabolism Pharmacokinetics

High-Value Application Scenarios for (4-Amino-5-bromopyrimidin-2-yl)(imino)methyl-lambda6-sulfanone Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: CDK/VEGF-R Scaffold Construction via Sulfoximine-Pyrimidine Cores

The sulfoximine-substituted aminopyrimidine scaffold is a validated pharmacophore for cyclin-dependent kinase (CDK) and vascular endothelial growth factor receptor (VEGF-R) inhibition, as exemplified by patents disclosing sulfoximine-anilino-pyrimidines with nanomolar IC50 values [1]. The target compound provides a direct synthetic entry point into this inhibitor class: the 5-bromo substituent enables Pd-catalyzed introduction of aryl/heteroaryl groups at C5, while the 4-amino group supports further derivatization to generate aniline-linked kinase inhibitor analogs [1]. The intrinsic stereogenicity of the sulfoximine sulfur further permits enantiomer-specific SAR and IP differentiation—an option unavailable with sulfone-based inhibitor series [2].

Fragment-Based Drug Discovery (FBDD): A Rule-of-Three-Compliant Sulfoximine Fragment with Optimized Polarity

With a molecular weight of 251.11 g/mol, XLogP of 1.4, 2 HBDs, and 5 HBAs, the target compound falls well within fragment-like chemical space [1]. Its TPSA of 101 Ų and the favorable aqueous solubility predicted for sulfoximines [2] make it a high-quality fragment for FBDD campaigns targeting enzymes with polar active sites, including kinases, proteases, and epigenetic targets. The bromo handle allows for fragment growing via structure-based design, while the sulfoximine N–H provides an additional vector for fragment linking or merging strategies.

DNA Damage Response Inhibitor Development: ATR Kinase Program Chemical Starting Point

Pyrimidine sulfoximines have been extensively patented as ATR kinase inhibitors, with examples such as ceralasertib (AZD6738) achieving clinical-stage development [1]. The target compound represents a minimalist ATR pharmacophore precursor: the 4-amino-5-bromopyrimidine core with a 2-sulfonimidoyl group recapitulates the key structural features found in potent ATR inhibitor series [2]. Procurement of this building block enables medicinal chemistry teams to construct ATR-focused compound libraries with a structurally validated sulfoximine warhead, bypassing multi-step de novo sulfoximine synthesis [1].

Sulfur(VI) Stereochemical Probe Synthesis: Access to Enantiopure Sulfoximine Building Blocks for Chiral Pool Expansion

The configurational stability of the sulfoximine sulfur stereocenter enables enantiomeric resolution and the preparation of enantiopure building blocks [1]. This compound, when resolved or synthesized asymmetrically, can serve as a chiral S(VI) probe for investigating stereochemistry-dependent biological effects—a research application uniquely accessible to sulfoximines and not possible with sulfone or sulfoxide analogs [2]. The combination of bromo and amino functional groups with a chiral sulfoximine center makes this compound a versatile entry point for synthesizing diverse chiral sulfoximine libraries.

Quote Request

Request a Quote for (4-amino-5-bromopyrimidin-2-yl)(imino)methyl-lambda6-sulfanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.